Einecs 299-706-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,5-trimethylhexanoic acid, compound with 2-aminoethanol (1:1), involves the reaction of 3,5,5-trimethylhexanoic acid with 2-aminoethanol in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to achieve high yield and purity. The use of advanced equipment and technology ensures efficient production while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3,5,5-trimethylhexanoic acid, compound with 2-aminoethanol (1:1), undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
3,5,5-trimethylhexanoic acid, compound with 2-aminoethanol (1:1), has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,5,5-trimethylhexanoic acid, compound with 2-aminoethanol (1:1), involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,5-trimethylhexanoic acid: A related compound with similar structural features.
2-aminoethanol: Another related compound that forms part of the complex.
Other amino acid derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
The uniqueness of 3,5,5-trimethylhexanoic acid, compound with 2-aminoethanol (1:1), lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
93894-11-2 |
---|---|
Molekularformel |
C11H25NO3 |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-aminoethanol;3,5,5-trimethylhexanoic acid |
InChI |
InChI=1S/C9H18O2.C2H7NO/c1-7(5-8(10)11)6-9(2,3)4;3-1-2-4/h7H,5-6H2,1-4H3,(H,10,11);4H,1-3H2 |
InChI-Schlüssel |
HAAHDSSWBRIZLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)O)CC(C)(C)C.C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.